![molecular formula C19H19NO5 B354517 2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid CAS No. 909366-62-7](/img/structure/B354517.png)

2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid” is a chemical substance with the molecular formula C19H19NO5 . It has a molecular weight of 341.36 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19NO5/c21-18(16-8-1-2-9-17(16)19(22)23)20-13-5-3-6-14(11-13)25-12-15-7-4-10-24-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,21)(H,22,23) . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Applications De Recherche Scientifique

Biological Activity and Chemical Synthesis

Natural carboxylic acids, including benzoic acid derivatives, are known for their biological activities, such as antioxidant, antimicrobial, and cytotoxic effects. The structure of these compounds significantly influences their bioactivity. For instance, rosmarinic acid (RA) demonstrates high antioxidant activity, which decreases in a specific order when comparing it with other carboxylic acids like caffeic acid (CFA) and chicoric acid (ChA). The antimicrobial properties of these compounds vary depending on the microbial strain and experimental conditions, with CFA and cinnamic acid (CinA) showing high antimicrobial activity. The presence of hydroxyl groups in these molecules seems to affect their intermolecular interactions and cytotoxic potential, with the carboxyl group playing a role in chelating endogenous transition metal ions (Godlewska-Żyłkiewicz et al., 2020).

Benzoic acid is widely utilized in foods and feeds as an antibacterial and antifungal preservative. It has been shown to improve growth and health, partially through the promotion of gut functions such as digestion, absorption, and barrier functions. The effects of benzoic acid on gut functions include regulating enzyme activity, redox status, immunity, and microbiota, though excessive administration can harm gut health (Mao et al., 2019).

Chemical Fixation of CO2

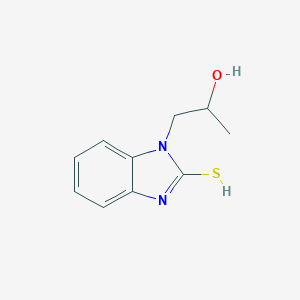

The chemical fixation of CO2 with aniline derivatives, leading to the synthesis of functionalized azole compounds, is a notable application of carbon dioxide as a C1 feedstock. This process provides access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. The synthesis of benzene-fused azole compounds (benzimidazoles, benzothiazoles, and benzimidazolones) from the reaction of anilines with CO2 represents an attractive and straightforward protocol. Such methodologies encourage the synthesis of important natural and biologically active azole derivatives using carbon dioxide (Vessally et al., 2017).

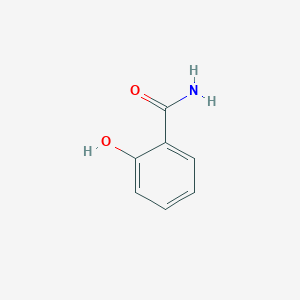

Synthesis and Pharmacological Evaluation

A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has emerged as a potential alternative compound to substitute acetylsalicylic acid (ASA) due to its promising COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. This review focuses on the discovery, potential activity, and benefits of 3-CH2Cl, emphasizing its molecular mechanisms of regulation in health and disease. The use of 3-CH2Cl as a potential alternative drug to ASA highlights the ongoing search for safer and more effective pharmacological agents (Tjahjono et al., 2022).

Orientations Futures

As this compound is intended for research use only , future directions would likely involve further studies to elucidate its properties, reactivity, and potential applications. This could include studies to determine its synthesis, mechanism of action, and physical and chemical properties, as well as investigations into its potential uses in various fields such as medicine or materials science.

Propriétés

IUPAC Name |

2-[[3-(oxolan-2-ylmethoxy)phenyl]carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c21-18(16-8-1-2-9-17(16)19(22)23)20-13-5-3-6-14(11-13)25-12-15-7-4-10-24-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUSBJMZYXBBOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B354439.png)

![3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B354447.png)

![2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B354556.png)

![2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354562.png)

![2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B354564.png)

![2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid](/img/structure/B354566.png)

![2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354568.png)

![2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid](/img/structure/B354570.png)

![2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354573.png)

![2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid](/img/structure/B354577.png)

![2-({4-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354578.png)

![2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid](/img/structure/B354580.png)